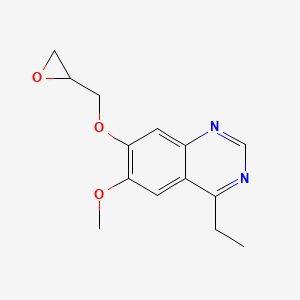
4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively.
Epoxidation: The oxiran-2-ylmethoxy group can be introduced through an epoxidation reaction using appropriate reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the substituents.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Oxiran-2-ylmethoxy)aniline: This compound shares the oxiran-2-ylmethoxy group but has a different core structure.
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar in having the oxiran-2-ylmethoxy group, but with a benzoic acid core.
4-(Oxiran-2-ylmethoxy)benzylamine: Another compound with the oxiran-2-ylmethoxy group, but with a benzylamine core.
Uniqueness
4-Ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline is unique due to its specific combination of substituents on the quinazoline core
Propiedades
Número CAS |
83674-93-5 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-ethyl-6-methoxy-7-(oxiran-2-ylmethoxy)quinazoline |
InChI |
InChI=1S/C14H16N2O3/c1-3-11-10-4-13(17-2)14(19-7-9-6-18-9)5-12(10)16-8-15-11/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
ZTWHHVCHUZUNBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=NC2=CC(=C(C=C21)OC)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















